1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine
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Overview
Description
1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine is a synthetic organic compound that features a unique combination of azetidine and pyrrolidine rings The presence of the 2-chlorophenyl and methanesulfonyl groups adds to its chemical complexity and potential reactivity
Preparation Methods
The synthesis of 1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine typically involves multiple steps, starting with the preparation of the azetidine and pyrrolidine precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is typically added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrrolidine: The final step involves coupling the azetidine derivative with pyrrolidine under suitable reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Addition: The azetidine and pyrrolidine rings can undergo addition reactions with electrophiles, leading to ring-opening or functionalization.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-{1-[(2-Chlorophenyl)methanesulfonyl]azetidin-3-yl}pyrrolidine can be compared with other similar compounds, such as:
This compound: This compound shares structural similarities but may differ in its reactivity and applications.
2-Chlorophenylmethanesulfonyl derivatives: These compounds have similar functional groups but may have different ring structures, leading to variations in their chemical and biological properties.
Azetidine and Pyrrolidine derivatives: These compounds share the core ring structures but may have different substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-6-2-1-5-12(14)11-20(18,19)17-9-13(10-17)16-7-3-4-8-16/h1-2,5-6,13H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDDLNYUDSRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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